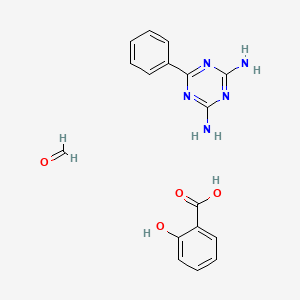
Einecs 290-781-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 290-781-6, also known by its CAS number 90219-00-4, is a chemical compound with the molecular formula C17H17N5O4 and a molecular weight of 355.348 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (Einecs), which catalogs substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Einecs 290-781-6 typically involves multi-step organic reactions. One common synthetic route includes the condensation of specific aromatic amines with nitro compounds, followed by reduction and cyclization steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial methods also incorporate purification steps like crystallization, distillation, or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: Einecs 290-781-6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Einecs 290-781-6 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Einecs 290-781-6 exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
Einecs 290-781-6 can be compared with other compounds with similar structures or functions:
Similar Compounds: Examples include other aromatic amines, nitro compounds, and heterocyclic molecules.
Uniqueness: What sets this compound apart is its specific molecular structure, which confers unique reactivity and biological activity
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Propiedades
Número CAS |
90219-00-4 |
|---|---|
Fórmula molecular |
C17H17N5O4 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
formaldehyde;2-hydroxybenzoic acid;6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9N5.C7H6O3.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;8-6-4-2-1-3-5(6)7(9)10;1-2/h1-5H,(H4,10,11,12,13,14);1-4,8H,(H,9,10);1H2 |
Clave InChI |
PZJYZLDBTLFYNF-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















